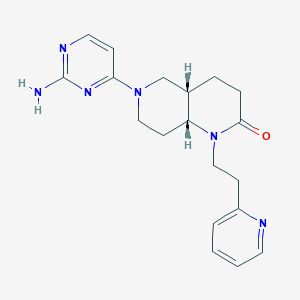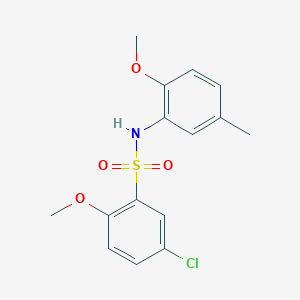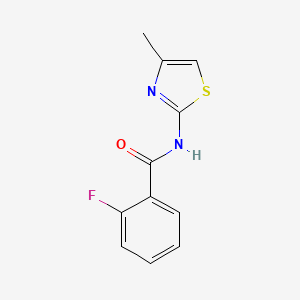![molecular formula C20H23N3O6S B5324048 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5324048.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide, also known as DASAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DASAM belongs to the class of acrylamide derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are responsible for the inflammatory response in the body. By inhibiting the activity of COX-2, this compound reduces the production of inflammatory mediators and thus exhibits anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-cancer properties by inhibiting the activity of histone deacetylase (HDAC) enzymes. HDAC enzymes are responsible for the deacetylation of histone proteins, which play a crucial role in the regulation of gene expression. By inhibiting the activity of HDAC enzymes, this compound induces apoptosis (programmed cell death) in cancer cells and thus exhibits anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It exhibits potent pharmacological properties and can be used as a lead compound for the development of new drugs. However, there are several limitations associated with the use of this compound in lab experiments. It is a highly reactive compound and requires careful handling. It is also a potent inhibitor of COX-2 and HDAC enzymes, which can lead to off-target effects.
Orientations Futures
There are several future directions for the research on N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases such as arthritis. Another area of research is the development of this compound-based drugs for the treatment of cancer. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its full potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide involves the reaction between 5-[(diethylamino)sulfonyl]-2-methoxyaniline and 3-nitrocinnamic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
(E)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-4-22(5-2)30(27,28)17-10-11-19(29-3)18(14-17)21-20(24)12-9-15-7-6-8-16(13-15)23(25)26/h6-14H,4-5H2,1-3H3,(H,21,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYQNPOCFGAHPL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5323966.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B5323974.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5323976.png)
![N-methyl-N-[(3-methyl-3-oxetanyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5323977.png)

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5324017.png)
![4-(dimethylamino)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5324020.png)
![1-(3,5-dimethylphenyl)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5324024.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324030.png)
![N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5324037.png)


